molecular formula C12H9F3N4O2 B12609867 [(6-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-90-5

[(6-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12609867
CAS No.: 647839-90-5
M. Wt: 298.22 g/mol
InChI Key: OTWMKHHUYXABKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Nitropyridin-2-yl)methylpropanedinitrile is a complex organic compound that features a nitropyridine moiety and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitropyridin-2-yl)methylpropanedinitrile typically involves multiple steps. One common method starts with the nitration of pyridine to form 6-nitropyridine. This is followed by a nucleophilic substitution reaction where the nitropyridine is reacted with a suitable alkylating agent to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Nitropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

(6-Nitropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Nitropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitropyridin-2-yl)methylpropanedinitrile
  • Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
  • 6-Methyl-3-nitropyridin-2-ol

Uniqueness

(6-Nitropyridin-2-yl)methylpropanedinitrile is unique due to the specific positioning of the nitro and trifluoropropyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

647839-90-5

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[(6-nitropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)5-4-11(7-16,8-17)6-9-2-1-3-10(18-9)19(20)21/h1-3H,4-6H2

InChI Key

OTWMKHHUYXABKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.